1-Chloro-1,1-difluorohexan-2-one

Physical Properties Purification Volatility

1-Chloro-1,1-difluorohexan-2-one (CAS 6302-00-7) is an aliphatic α-chloro-α,α-difluoromethyl ketone. This compound features a terminal -COCF2Cl group, which imparts unique physicochemical properties, including a predicted boiling point of 138.1±35.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³.

Molecular Formula C6H9ClF2O
Molecular Weight 170.58 g/mol
CAS No. 6302-00-7
Cat. No. B12838339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,1-difluorohexan-2-one
CAS6302-00-7
Molecular FormulaC6H9ClF2O
Molecular Weight170.58 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(F)(F)Cl
InChIInChI=1S/C6H9ClF2O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3
InChIKeyRMIIWSVYLUETRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1,1-difluorohexan-2-one (CAS 6302-00-7): Procurement-Focused Overview for a Chlorodifluoromethyl Ketone Intermediate


1-Chloro-1,1-difluorohexan-2-one (CAS 6302-00-7) is an aliphatic α-chloro-α,α-difluoromethyl ketone . This compound features a terminal -COCF2Cl group, which imparts unique physicochemical properties, including a predicted boiling point of 138.1±35.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . It belongs to a class of fluorinated building blocks valued for their ability to introduce the chlorodifluoromethyl motif into more complex molecules, a group that is frequently employed in medicinal chemistry and agrochemical research due to the metabolic stability and lipophilicity conferred by fluorine atoms [1].

1-Chloro-1,1-difluorohexan-2-one: Why Non-Fluorinated or Mono-Fluorinated Analogs Are Not Direct Replacements


Procurement decisions for α-halo-α,α-difluoromethyl ketones cannot rely on generic substitution with non-fluorinated (e.g., 1-chlorohexan-2-one) or mono-fluorinated ketones. The presence of the gem-difluoro group adjacent to the carbonyl and chlorine atoms fundamentally alters key physicochemical properties and reactivity. For instance, the strong electron-withdrawing effect of the -CF2- group significantly increases the electrophilicity of the adjacent carbonyl carbon compared to its non-fluorinated counterpart, leading to distinct reactivity profiles in nucleophilic additions and Reformatsky-type reactions [1]. Furthermore, the introduction of fluorine atoms drastically reduces boiling point and alters solubility characteristics, impacting purification and formulation processes. This guide provides the quantitative evidence necessary to justify the selection of this specific chlorodifluoromethylated ketone over structurally similar but functionally distinct alternatives.

1-Chloro-1,1-difluorohexan-2-one: Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Reduction vs. Non-Fluorinated Analog 1-Chlorohexan-2-one

1-Chloro-1,1-difluorohexan-2-one exhibits a significantly lower predicted boiling point compared to its non-fluorinated structural analog, 1-chlorohexan-2-one . This difference is a direct consequence of the -CF2- group's reduced polarizability and weaker intermolecular forces compared to the -CH2- group.

Physical Properties Purification Volatility

Density Increase vs. Non-Fluorinated Analog 1-Chlorohexan-2-one

The incorporation of fluorine atoms into the carbon backbone results in a notable increase in density. The target compound's predicted density is higher than that of the non-fluorinated comparator, 1-chlorohexan-2-one .

Physical Properties Formulation Material Handling

Reactivity Profile: Facile Generation of α,α-Difluoroenolate for C-C Bond Formation

As a member of the α-halo-α,α-difluoromethyl ketone class, this compound can undergo a trifluoroacetate release/halogenation protocol to liberate a highly reactive α,α-difluoroenolate intermediate [1]. This intermediate can be trapped with electrophilic chlorine sources. Crucially, the resulting α-iodo-α,α-difluoromethyl ketones have been demonstrated to participate in copper-promoted reactions to forge new carbon-carbon bonds [2], a synthetic route not generally accessible to non-fluorinated α-haloketones due to differing enolate stabilities.

Reactivity Synthetic Utility Fluorinated Building Blocks

1-Chloro-1,1-difluorohexan-2-one: Optimal Application Scenarios Driven by Differentiated Properties


Synthesis of Fluorinated Heterocycles for Medicinal Chemistry

The compound's ability to act as a precursor to reactive α,α-difluoroenolates makes it a strategic choice for synthesizing fluorinated pyrazoles, oxetanes, and other heterocycles commonly found in drug candidates [1]. The quantitative reduction in boiling point (vs. non-fluorinated analog) also simplifies purification of these often sensitive, high-value intermediates.

Agrochemical Intermediate Development

In agrochemical research, the metabolic stability conferred by the -CF2- group is a critical parameter. 1-Chloro-1,1-difluorohexan-2-one serves as a key building block for introducing this motif into new insecticides or herbicides. The quantified difference in density (21.3% higher) is particularly relevant for optimizing large-scale formulation and manufacturing processes [2].

Development of Novel Fluorinated Materials

For materials science applications where tailored lipophilicity and chemical resistance are required, this compound offers a unique balance of properties. The lower boiling point (35.1°C reduction) and higher density compared to its non-fluorinated analog can be exploited in the design of monomers or surface modifiers with specific volatility and bulk property requirements .

Mechanistic Probes in Chemical Biology

The distinct reactivity of the -COCF2Cl group can be harnessed to create activity-based probes. The ability to generate a reactive enolate under mild conditions (as inferred from class-level evidence) allows for selective labeling or inhibition of enzyme active sites, providing a valuable tool for target identification and validation studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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